2-Fluoro-4'-[(5-hydroxypentyl)oxy][1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by the presence of a biphenyl core substituted with a fluoro group, a hydroxypentyl ether, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The hydroxypentyl ether group can be introduced through an etherification reaction, while the carboxylic acid group is typically introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypentyl group can yield pentanoic acid derivatives, while reduction of the carboxylic acid group can yield primary alcohols.
Scientific Research Applications
2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxypentyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4’-methoxy[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxypentyl ether.
4’-Hydroxy[1,1’-biphenyl]-4-carboxylic acid: Lacks the fluoro and hydroxypentyl groups.
2-Fluoro-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid: Similar but with a hydroxy group instead of a hydroxypentyl ether.
Uniqueness
The presence of the fluoro group and the hydroxypentyl ether in 2-Fluoro-4’-[(5-hydroxypentyl)oxy][1,1’-biphenyl]-4-carboxylic acid provides unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions. These features can make it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-[4-(5-hydroxypentoxy)phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO4/c19-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)23-11-3-1-2-10-20/h4-9,12,20H,1-3,10-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTPKZRAPXFUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)OCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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